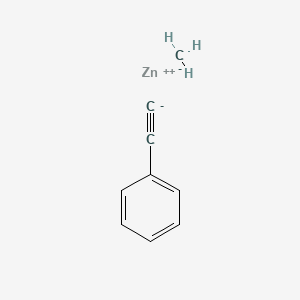
zinc;carbanide;ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;carbanide;ethynylbenzene is a complex organometallic compound that combines zinc, carbanide, and ethynylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;carbanide;ethynylbenzene typically involves the reaction of zinc with carbanide and ethynylbenzene under controlled conditions. One common method involves the use of a zinc salt, such as zinc chloride, which reacts with carbanide and ethynylbenzene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;carbanide;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other organometallic compounds.
Substitution: The ethynylbenzene moiety can undergo substitution reactions, where different functional groups replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and substituted benzene derivatives, while reduction can produce various zinc-organic compounds.
Applications De Recherche Scientifique
Zinc;carbanide;ethynylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying zinc-related biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of zinc;carbanide;ethynylbenzene involves its interaction with various molecular targets and pathways. Zinc plays a crucial role as a catalytic and structural component in many biochemical processes. The carbanide and ethynylbenzene moieties contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;carbanide;phenylacetylene
- Zinc;carbanide;styrene
- Zinc;carbanide;toluene
Uniqueness
Zinc;carbanide;ethynylbenzene is unique due to the presence of the ethynylbenzene moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
128812-12-4 |
|---|---|
Formule moléculaire |
C9H8Zn |
Poids moléculaire |
181.5 g/mol |
Nom IUPAC |
zinc;carbanide;ethynylbenzene |
InChI |
InChI=1S/C8H5.CH3.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H3;/q2*-1;+2 |
Clé InChI |
WGFVHZRFUVTVBQ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[C-]#CC1=CC=CC=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
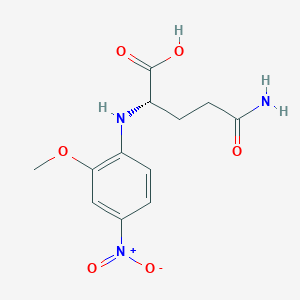
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)


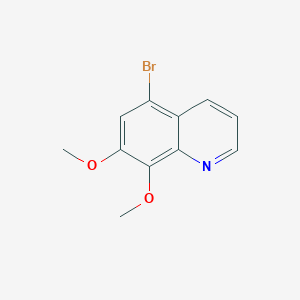
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
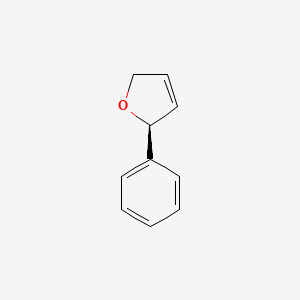
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
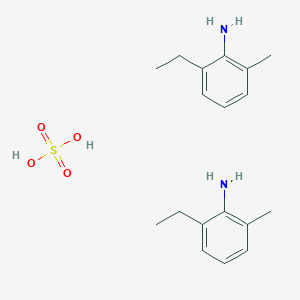
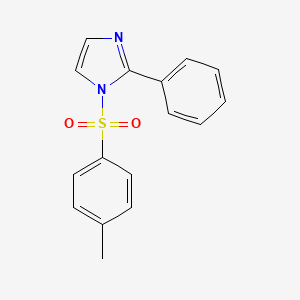

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
